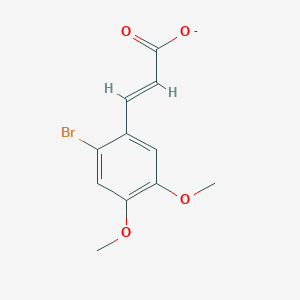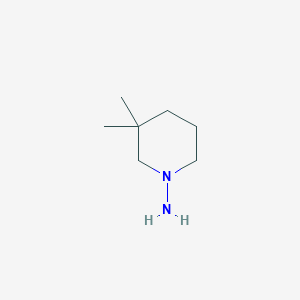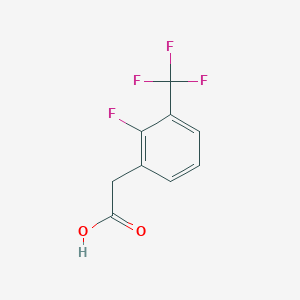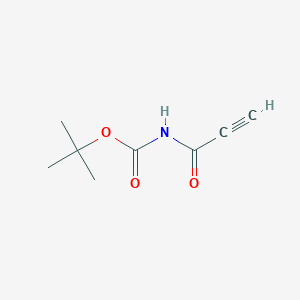![molecular formula C8H2N2O4 B068264 2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone CAS No. 176245-18-4](/img/structure/B68264.png)
2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DADT is a bicyclic compound that contains a nitrogen atom in the ring system. It has been synthesized by various methods, including the reaction of 1,2-cyclohexanedione with hydrazine hydrate, and the reaction of 2,5-diketopiperazine with hydrazine. DADT has been found to have unique properties that make it a promising candidate for various applications, including as a catalyst, an antibacterial agent, and a potential therapeutic agent for cancer.
作用機序
The mechanism of action of DADT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and physiological effects:
DADT has been found to have various biochemical and physiological effects. In vitro studies have shown that DADT inhibits the growth of cancer cells by inducing apoptosis. DADT has also been found to exhibit significant antibacterial activity against various bacterial strains. In addition, DADT has been found to have antioxidant properties, which may be useful in the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of using DADT in lab experiments is its ease of synthesis. DADT can be synthesized using simple and inexpensive reagents. In addition, DADT exhibits significant biological activity, which makes it a promising candidate for various applications. However, one of the limitations of using DADT in lab experiments is its low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of DADT. One area of research is the development of more efficient synthesis methods for DADT. Another area of research is the investigation of the mechanism of action of DADT, which may lead to the development of more potent therapeutic agents. In addition, the potential applications of DADT in the field of catalysis and antibacterial agents warrant further investigation.
In conclusion, DADT is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DADT have been discussed in this paper. Further research is needed to fully understand the potential of DADT in various applications.
合成法
The synthesis of DADT involves the reaction of two molecules of 1,2-cyclohexanedione with one molecule of hydrazine hydrate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
科学的研究の応用
DADT has been extensively studied for its potential applications in various fields. In the field of catalysis, DADT has been found to be an effective catalyst for the synthesis of various organic compounds. In the field of antibacterial agents, DADT has been found to exhibit significant antibacterial activity against various bacterial strains. In the field of cancer therapy, DADT has been found to inhibit the growth of cancer cells by inducing apoptosis.
特性
CAS番号 |
176245-18-4 |
|---|---|
製品名 |
2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone |
分子式 |
C8H2N2O4 |
分子量 |
190.11 g/mol |
IUPAC名 |
9,10-dihydroxy-2,7-diazatricyclo[6.2.0.03,6]deca-1,3(6),7,9-tetraene-4,5-dione |
InChI |
InChI=1S/C8H2N2O4/c11-5-1-2(6(5)12)10-4-3(9-1)7(13)8(4)14/h11-12H |
InChIキー |
DBINCBJKMZJXNG-UHFFFAOYSA-N |
異性体SMILES |
C12=C(C(=O)C1=O)NC3=C(N2)C(=O)C3=O |
SMILES |
C12=C(C(=O)C1=O)N=C3C(=C(C3=N2)O)O |
正規SMILES |
C12=C(C(=O)C1=O)NC3=C(N2)C(=O)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




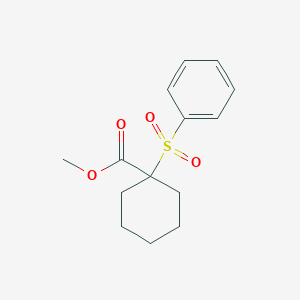
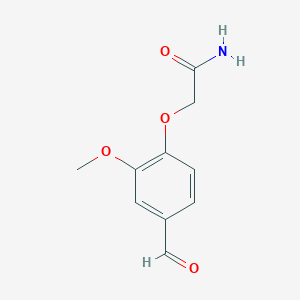
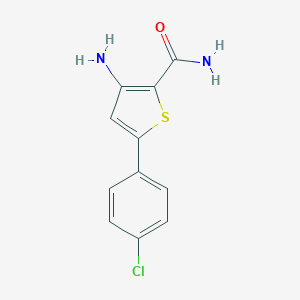
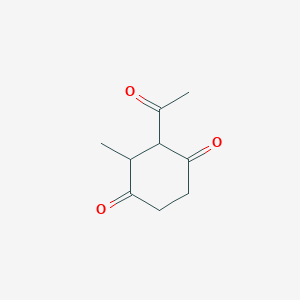

![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
